Ethyl 4-bromo-5-cyano-2-formylbenzoate
Description
Ethyl 4-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7) is a multifunctional aromatic ester with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 298.09 g/mol. Structurally, it features a benzoate core substituted with a bromo (-Br) group at position 4, a cyano (-CN) group at position 5, and a formyl (-CHO) group at position 2, along with an ethyl ester (-COOEt) at position 1 (Figure 1). This compound is also identified under alternative numbering conventions as Ethyl 2-bromo-4-cyano-5-formylbenzoate , highlighting the importance of verifying substituent positions via CAS registry.
The bromo and cyano groups confer distinct electronic effects: bromo acts as a moderate leaving group, while cyano withdraws electron density, polarizing the aromatic ring. The formyl group enables reactivity in condensation or nucleophilic addition reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-bromo-5-cyano-2-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-7(5-13)10(12)4-8(9)6-14/h3-4,6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVSZOAIAFJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C=O)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Ethyl 4-bromo-5-cyano-2-formylbenzoate is compared below with Methyl 2-((4-bromo-2-formylphenyl)thio)-5-cyanobenzoate (compound 4.21 from ), a structurally related aromatic ester.
Comparative Analysis
In contrast, the ethyl ester in the target compound may improve lipid solubility for certain applications. Bromo positioning: In the ethyl derivative, bromo is para to the ester (position 4), while in 4.21, bromo is meta to the thioether (position 4 of the adjacent phenyl ring). This difference alters steric and electronic interactions, influencing reactivity.
Synthetic Methodology :
- Compound 4.21 is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4.19 (a thiol precursor) and 5-bromo-2-fluorobenzaldehyde, catalyzed by tetramethylguanidine (TMG) in acetonitrile . The absence of a thiol group in the ethyl derivative suggests alternative routes, such as direct esterification or halogenation of pre-functionalized benzoates.
Reactivity and Applications :
- The formyl group in both compounds enables condensation reactions (e.g., forming hydrazones or Schiff bases), but the thioether in 4.21 adds redox-active functionality, expanding its utility in bioconjugation or catalysis.
- The ethyl ester’s larger alkyl chain may slow hydrolysis compared to methyl esters, affecting stability in biological systems.
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